4-(Trifluoromethyl)hydrocinnamic acid
Overview
Description
4-
Mechanism of Action
Target of Action
The compound, being a hydrocinnamic acid derivative, might interact with various enzymes or receptors in the body. The trifluoromethyl group could potentially enhance the compound’s binding affinity to its targets due to its lipophilic nature .
Mode of Action
The exact mode of action would depend on the specific target of the compound. Generally, hydrocinnamic acid derivatives might inhibit or activate their target proteins, leading to a cascade of biochemical reactions .
Biochemical Pathways
Depending on its target, the compound could potentially affect various biochemical pathways. For instance, if it targets an enzyme involved in a metabolic pathway, it could alter the metabolism of certain substances in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The trifluoromethyl group could potentially affect the compound’s absorption and distribution due to its lipophilic nature .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)hydrocinnamic acid plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of (poly)fluorinated neprilysin inhibitors . It interacts with various enzymes and proteins, including neprilysin, an enzyme involved in the degradation of amyloid-beta peptides. The interaction between this compound and neprilysin is crucial for its inhibitory activity, which can be leveraged in the development of therapeutic agents for neurodegenerative diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit bacterial growth in culture, indicating its potential as an antimicrobial agent . Additionally, this compound influences cell signaling pathways and gene expression, particularly those involved in inflammatory responses. By modulating these pathways, it can alter cellular metabolism and function, making it a valuable compound for studying cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It forms hydrogen bonds with biomolecules, facilitating its interaction with enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the target. For instance, its interaction with neprilysin results in the inhibition of the enzyme’s activity, thereby preventing the breakdown of amyloid-beta peptides. This mechanism is particularly relevant in the context of neurodegenerative diseases, where amyloid-beta accumulation is a hallmark.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged inhibition of bacterial growth and modulation of gene expression, which are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and significant biological activity, such as enzyme inhibition and antimicrobial effects . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which are critical for its clearance and biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with enzymes and proteins, thereby modulating its biochemical and cellular effects.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIUMLSCWINLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393930 | |
Record name | 4-(Trifluoromethyl)hydrocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53473-36-2 | |
Record name | 4-(Trifluoromethyl)hydrocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(Trifluoromethyl)phenyl]propionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary intermolecular interaction observed in the crystal structure of 3-[4-(trifluoromethyl)phenyl]propanoic acid?
A1: The crystal structure of 3-[4-(trifluoromethyl)phenyl]propanoic acid exhibits inversion dimers linked by pairs of O—H⋯O hydrogen bonds []. This suggests that hydrogen bonding plays a significant role in the solid-state packing of this compound.
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